molecular formula C15H9N3O4 B2521695 2-(4-nitrophenyl)quinazoline-4-carboxylic Acid CAS No. 356084-07-6

2-(4-nitrophenyl)quinazoline-4-carboxylic Acid

Cat. No. B2521695
CAS RN: 356084-07-6
M. Wt: 295.254
InChI Key: KLBDNQGCXOKWQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-nitrophenyl)quinazoline-4-carboxylic Acid is a chemical compound with a quinazoline core . Quinazoline is an organic compound with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . The 2-(4-nitrophenyl)quinazoline-4-carboxylic Acid is a derivative of this core structure .


Synthesis Analysis

The synthesis of quinazoline was first reported in 1895 by August Bischler and Lang through the decarboxylation of the 2-carboxy derivative (quinazoline-2-carboxylic acid) . In 1903, Siegmund Gabriel reported the synthesis of the parent quinazoline from o-nitrobenzylamine, which was reduced with hydrogen iodide and red phosphorus to 2-amino benzylamine . The reduced intermediate condenses with formic acid to yield dihydroquinazoline, which was oxidized to quinazoline .


Molecular Structure Analysis

The molecular structure of 2-(4-nitrophenyl)quinazoline-4-carboxylic Acid consists of a quinazoline core with a nitrophenyl group at the 2-position and a carboxylic acid group at the 4-position .


Chemical Reactions Analysis

Quinazoline derivatives have been shown to undergo a variety of chemical reactions. For example, they can undergo hydration and addition reactions, hydrolysis, electrophilic and nucleophilic substitution . The specific reactions that 2-(4-nitrophenyl)quinazoline-4-carboxylic Acid undergoes would depend on the specific conditions and reagents present.

Mechanism of Action

While the specific mechanism of action for 2-(4-nitrophenyl)quinazoline-4-carboxylic Acid is not mentioned in the search results, quinazoline derivatives have been found to have a broad range of pharmacological activities, including antimicrobial, antimalarial, antioxidant, anti-inflammatory, anticonvulsant, antihypertensive, antidiabetic, and antitumor activities .

Future Directions

Quinazoline and its derivatives have been the focus of much research due to their wide range of biological activities. Future research may focus on further exploring the biological activities of 2-(4-nitrophenyl)quinazoline-4-carboxylic Acid and its potential applications in medicinal chemistry .

properties

IUPAC Name

2-(4-nitrophenyl)quinazoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O4/c19-15(20)13-11-3-1-2-4-12(11)16-14(17-13)9-5-7-10(8-6-9)18(21)22/h1-8H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBDNQGCXOKWQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.